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Compound of Interest

Compound Name: Asaraldehyde (Standard)

Cat. No.: B486007

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic data for Asaraldehyde
(also known as 2,4,5-trimethoxybenzaldehyde), a naturally occurring phenylpropanoid with
various biological activities. The information is compiled to assist in the identification,
characterization, and quality control of this compound.

Chemical Structure and Properties

e |[UPAC Name: 2,4,5-trimethoxybenzaldehyde[1]

Synonyms: Asaronaldehyde, Asarylaldehyde[1][2]

CAS Number: 4460-86-0[1][2]

Molecular Formula: C10H1204

Molecular Weight: 196.20 g/mol

Appearance: Beige powder

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) data for asaraldehyde in a structured format.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure
of a compound.

IH NMR (Proton NMR) Data

The *H NMR spectrum provides information about the number of different types of protons and
their chemical environments.

Chemical Shift (8)

Multiplicity Integration Assignment
[ppm]
Aldehyde proton (-
10.31 s 1H yaerp (
CHO)
7.32 s 1H Aromatic proton (H-6)
6.50 s 1H Aromatic proton (H-3)
Methoxy protons (-
3.98 s 3H P (
OCHs)
Methoxy protons (-
3.92 s 3H yP (
OCH5)
Methoxy protons (-
3.88 s 3H yP (

OCHs3)

Note: Data sourced from a 90 MHz spectrum in CDCIs. Chemical shifts and multiplicities are
key parameters in structural elucidation.

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum provides information about the different carbon atoms in the molecule.
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Chemical Shift (8) [ppm] Assighment

189.5 Aldehyde carbon (C=0)
158.4 Aromatic carbon (C-4)
155.9 Aromatic carbon (C-2)
143.7 Aromatic carbon (C-5)
1175 Aromatic carbon (C-1)
109.2 Aromatic carbon (C-6)
96.5 Aromatic carbon (C-3)
56.3 Methoxy carbon (-OCH3)
56.2 Methoxy carbon (-OCHs)
55.9 Methoxy carbon (-OCHs)

Note: Data sourced from a 22.53 MHz spectrum in CDCls.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following
table lists the expected characteristic absorption bands for asaraldehyde based on its structure.

Wavenumber . . . .

Intensity Bond Vibration Functional Group
(cm™)
~2850 & ~2750 Medium C-H stretch Aldehyde
~1700 Strong C=0 stretch Aromatic Aldehyde
~1600-1450 Medium-Strong C=C stretch Aromatic Ring
~1250-1000 Strong C-O stretch Aryl ether
~3000-2800 Medium C-H stretch Methoxy
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Note: These are approximate values. Conjugation of the aldehyde to the aromatic ring typically
lowers the C=0 stretching frequency.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Electron lonization (EI-MS) Data

miz Relative Intensity Assighment

196 High [M]* (Molecular lon)
181 High [M-CHs]*

153 Medium [M-CHs-COJ*

125 Medium

97 Low

77 Low

69 Low

51 Low

Note: The molecular ion peak at m/z 196 confirms the molecular weight of asaraldehyde. The
fragmentation pattern is characteristic of methoxy-substituted benzaldehydes.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of asaraldehyde in about 0.6 mL of
deuterated chloroform (CDCIs).
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e Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, for instance, a
90 MHz instrument for tH NMR and a 22.53 MHz instrument for 13C NMR.

o Data Acquisition:

o For H NMR, acquire the spectrum with a sufficient number of scans to obtain a good
signal-to-noise ratio.

o For 13C NMR, use proton decoupling to simplify the spectrum and acquire data over a
longer period due to the lower natural abundance of *3C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCls:
0 =7.26 ppm for *H and & = 77.16 ppm for 13C).

IR Spectroscopy Protocol

o Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small
amount of asaraldehyde with dry KBr powder and press it into a thin, transparent disk.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition: Record the spectrum typically in the range of 4000-400 cm~2.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in asaraldehyde.

Mass Spectrometry Protocol

o Sample Introduction: Introduce a dilute solution of asaraldehyde into the mass spectrometer,
often via a Gas Chromatography (GC) system for separation and purification (GC-MS).

« lonization: Use Electron lonization (El) as the method to generate charged fragments.

e Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass
analyzer.

o Detection: Detect the ions to generate the mass spectrum.
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+ Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Asaraldehyde.
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Caption: Workflow for Spectroscopic Analysis of Asaraldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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